tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tert-Butylpiperidin-4-ylcarbamate with 4-Fluorobenzoic acid in the presence of 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine . The reaction is carried out at 25 ° C for 3 hours and is completed by TLC (petroleum ether: ethyl acetate = 5: 1) .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Scientific Research Applications
Synthesis and Application in Drug Development
Synthesis and Characterization : The compound tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate has been synthesized and characterized in various studies. For instance, a study focused on synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related compound, through a condensation reaction. This compound exhibited moderate anthelmintic activity and was characterized using techniques like LCMS, 1H NMR, and single-crystal XRD data (Sanjeevarayappa et al., 2015).
Intermediate in Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to this compound, has been identified as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Crystal Structure Analysis
- Structural Studies for Anti-Malarial Agents : Piperidine derivatives, including those similar to this compound, have been structurally analyzed for their anti-malarial properties. The crystal structures of such derivatives were studied to understand the molecular interactions contributing to their biological activity (Cunico et al., 2009).
Chemical Synthesis Development
Process Development : The development of efficient synthesis processes for compounds structurally similar to this compound has been a focus of research. This includes the study of scalable syntheses for intermediates used in drug manufacturing, which is crucial for the pharmaceutical industry (Li et al., 2012).
New Synthesis Methods : Novel synthesis methods for piperidine derivatives, including those structurally related to this compound, have been explored. These methods aim to optimize the yield and purity of the compounds, which are important for their application in drug development and other biological applications (Zhao et al., 2017).
Mechanism of Action
Mode of Action
It is suggested that the compound may have bactericidal properties, as indicated by its potential to induce depolarization of the bacterial cytoplasmic membrane . This suggests a possible mechanism of action involving the dissipation of the bacterial membrane potential .
Biochemical Pathways
The compound’s potential to depolarize the bacterial cytoplasmic membrane suggests it may impact pathways related to bacterial cell membrane integrity and function .
Result of Action
Tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate has been suggested to exhibit strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . The compound’s potential to induce depolarization of the bacterial cytoplasmic membrane suggests it may lead to the dissipation of the bacterial membrane potential, resulting in bacterial cell death .
Properties
IUPAC Name |
tert-butyl N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXBTPBIPVNVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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